2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Medicinal chemistry Physicochemical profiling Lead optimization

2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 562831-78-1) is a synthetic small molecule built on a 1,2,4-triazole-3-thioether core, bearing a benzyl substituent at N4, a pyridin-4-yl group at C5, and an N-phenylacetamide thioether side chain. The molecular formula is C₂₂H₁₉N₅OS with a molecular weight of 401.48 g·mol⁻¹ and a predicted density of 1.27±0.1 g·cm⁻³.

Molecular Formula C22H19N5OS
Molecular Weight 401.5 g/mol
Cat. No. B12507444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Molecular FormulaC22H19N5OS
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C22H19N5OS/c28-20(24-19-9-5-2-6-10-19)16-29-22-26-25-21(18-11-13-23-14-12-18)27(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,24,28)
InChIKeyOVQXQSZCUUMTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide – Compound Identity and Core Scaffold for Procurement Screening


2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 562831-78-1) is a synthetic small molecule built on a 1,2,4-triazole-3-thioether core, bearing a benzyl substituent at N4, a pyridin-4-yl group at C5, and an N-phenylacetamide thioether side chain . The molecular formula is C₂₂H₁₉N₅OS with a molecular weight of 401.48 g·mol⁻¹ and a predicted density of 1.27±0.1 g·cm⁻³ . The compound belongs to the pyridyl-1,2,4-triazole class, a scaffold widely exploited in kinase inhibitor and antimicrobial agent discovery programs [1][2]. Commercially, the compound is supplied at ≥97% purity (HPLC) and requires storage at 2–8°C under sealed, dry conditions to maintain integrity .

Why 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Within the 1,2,4-triazole-3-thioether N-phenylacetamide chemotype, small substituent variations produce large shifts in target engagement and selectivity. The N4-benzyl group in this compound enhances lipophilicity (cLogP) relative to the N4-phenyl analog, while the C5 pyridin-4-yl ring introduces a hydrogen-bond acceptor that is absent in C5-phenyl or C5-thienyl counterparts . These features directly affect binding poses: in the TLR5/flagellin complex inhibitor TH1020, the identical 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioether core is essential for competing with flagellin binding, and replacement of the pyridin-4-yl with pyridin-3-yl or phenyl abolishes activity [1]. Similarly, in the antiepileptic series of 2-((1,5-diphenyl-1H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide derivatives, the N1-phenyl/C5-phenyl substitution pattern yields PTZ seizure latency values that cannot be extrapolated to the N4-benzyl/C5-pyridin-4-yl configuration of the present compound [2]. Generic substitution therefore carries a high risk of target inactivity or off-target effects that are not predictable from class-level SAR alone.

2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide – Quantitative Differentiation Evidence Against Close Analogs


Substituent-Dependent Lipophilicity Shift Relative to N4-Phenyl Analog

Replacement of the N4-benzyl group with an N4-phenyl group (CAS 113518-46-0) reduces calculated lipophilicity, altering membrane permeability and off-target binding risk. The benzyl group contributes an additional methylene unit, increasing the predicted cLogP by approximately 0.5–0.7 log units relative to the N4-phenyl congener . This difference is relevant for blood-brain barrier penetration or intracellular target access, where small lipophilicity changes can shift compound distribution by an order of magnitude [1]. No experimentally measured logP or logD values are available for either compound; the cLogP difference is a class-level inference based on the Hansch π constant for the methylene fragment.

Medicinal chemistry Physicochemical profiling Lead optimization

Purity Specification Advantage Over Mixed-Population Commercial Batches

Commercial suppliers offer 2-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide at ≥97% purity (HPLC), with at least one vendor (Macklin) specifying ≥98% . This contrasts with several close analogs (e.g., 2-((4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide and 2-((5-methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide) that are typically supplied only at ≥95% purity, requiring additional purification before dose-response assays . The 97–98% baseline purity reduces inter-batch variability in concentration-response experiments, particularly important for IC₅₀ determinations where a 5% impurity can generate a 0.05–0.10 log unit shift in apparent potency.

Quality control Assay reproducibility Procurement

Core Scaffold Selectivity: Pyridin-4-yl vs. Pyridin-3-yl Regioisomer Impact on Kinase SAR

The C5 pyridin-4-yl substituent is a critical determinant of biological activity in this scaffold. In the IRAK-4 kinase inhibitor patent literature, compounds bearing a 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioether motif demonstrate nanomolar IRAK-4 IC₅₀ values, whereas the pyridin-3-yl regioisomer shows >10-fold weaker activity in parallel assays [1]. Although no direct activity data exist for the exact N-phenylacetamide derivative, the triazole core is identical to that in TH1020, which inhibits the TLR5/flagellin complex with an IC₅₀ of 0.85±0.12 μM and is inactive against TLR2, TLR3, and TLR4 at concentrations up to 10 μM [2]. This demonstrates that the 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioether core can confer target selectivity when paired with an appropriate thioether side chain.

Kinase inhibition Structure-activity relationship Selectivity profiling

Antiepileptic Activity Baseline: Structural Differentiation from 1,5-Diphenyl Series

The closest published in vivo efficacy data for a 2-(triazolylthio)-N-phenylacetamide chemotype come from the 1,5-diphenyl series, where compound 9e (3-chloro-N-phenylacetamide) achieved a mean latency time of 825±281 seconds in the PTZ-induced seizure model, outperforming phenytoin (p<0.1) [1]. The target compound differs at three positions: N4-benzyl replaces N1-phenyl, C5-pyridin-4-yl replaces C5-phenyl, and the N-phenylacetamide side chain lacks the 3-chloro substituent. These three structural changes collectively shift the pharmacophore away from the GABAA receptor binding mode validated for the 1,5-diphenyl series, making direct potency extrapolation unreliable. However, the pyridin-4-yl moiety may confer improved solubility and reduced hERG affinity relative to the all-phenyl series, based on general medicinal chemistry principles [2].

Antiepileptic drug discovery PTZ seizure model GABAA receptor

2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide – Recommended Application Scenarios Based on Differential Evidence


IRAK-4/TLR5 Pathway Probe Development Using the Pyridin-4-yl Triazole Core

The compound serves as a synthetic intermediate or scaffold-hopping starting point for IRAK-4 and TLR5 inhibitor programs. The identical 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioether core found in TH1020 delivers TLR5/flagellin complex inhibition with an IC₅₀ of 0.85±0.12 μM [1], and close analogs in the patent literature achieve IRAK-4 IC₅₀ values as low as 0.3 nM [2]. The N-phenylacetamide side chain in this compound offers a synthetically tractable handle for further derivatization (e.g., amide coupling, halogenation) to explore SAR around these targets. Procurement of this specific compound, rather than the pyridin-3-yl regioisomer, ensures the correct heterocyclic geometry for target engagement.

Antimicrobial SAR Studies Leveraging High-Purity Starting Material

1,2,4-Triazole-N-phenylacetamide hybrids have demonstrated antimicrobial activity against Gram-negative bacteria and fungi in multiple independent studies [3][4]. The ≥97–98% commercial purity of this compound makes it suitable for direct use in MIC determination assays without additional purification, reducing workflow time by an estimated 4–8 hours compared to analogs requiring recrystallization or flash chromatography. The N4-benzyl substituent provides a lipophilicity advantage over N4-phenyl analogs (ΔcLogP ≈ +0.5 to +0.7) that may enhance Gram-negative outer membrane penetration, a known rate-limiting barrier for many antimicrobial chemotypes.

Kinase Selectivity Panel Screening with Defined Purity Baseline

For broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX panels), the compound's defined purity (≥97%) and the documented inactivity of the core scaffold against TLR2, TLR3, and TLR4 at concentrations up to 10 μM [1] suggest a low background noise profile. The pyridin-4-yl substituent provides a hydrogen-bond acceptor that can be exploited for structure-based design, while the benzyl group occupies a lipophilic pocket. These features are absent in the regioisomeric pyridin-3-yl series or the N4-phenyl analog (CAS 113518-46-0), making this compound the preferred entry for kinase inhibitor library design.

Analytical Reference Standard for Triazole-Thioether Method Development

The well-characterized physicochemical profile (MW 401.48, predicted density 1.27±0.1 g·cm⁻³, storage at 2–8°C) and high commercial purity make this compound suitable as an analytical reference standard for HPLC/LC-MS method development targeting 1,2,4-triazole-3-thioether N-phenylacetamide derivatives. The compound's distinct retention time and mass spectral fingerprint (exact mass 401.13103142 Da) can serve as a system suitability benchmark for purity analysis of analog libraries.

Quote Request

Request a Quote for 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.